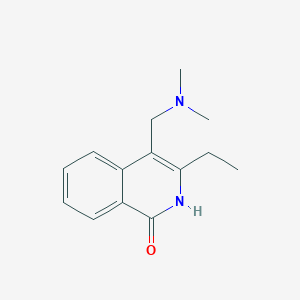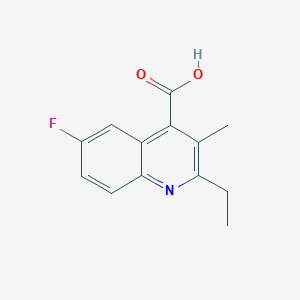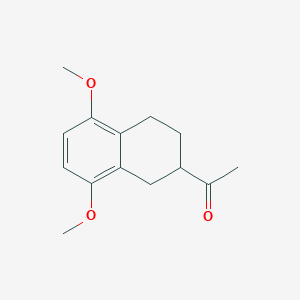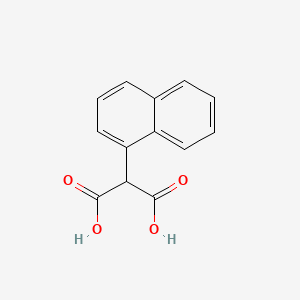
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro and difluoro substituents on the quinoline ring, has garnered interest due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6,7-difluoroquinoline.
Formylation: The quinoline derivative undergoes formylation to introduce a formyl group at the 3-position, yielding 2-chloro-6,7-difluoroquinoline-3-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo further reduction to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.
Reduction: Reduced quinoline derivatives with altered functional groups.
科学的研究の応用
(2-Chloro-6,7-difluoroquinolin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with various enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and dyes due to its unique chemical properties.
作用機序
The mechanism of action of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
Receptor Binding: It may bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol.
6,7-Difluoroquinoline: Lacks the chloro and hydroxymethyl groups but shares the difluoroquinoline core.
Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents.
Uniqueness
This compound is unique due to the combination of chloro, difluoro, and hydroxymethyl groups on the quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
特性
IUPAC Name |
(2-chloro-6,7-difluoroquinolin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSSEVPQSAJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1CO)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)





![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)

![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)



